1,2,3-Triacetate-D-ribofuranose
CAS No.: 103728-78-5
Cat. No.: VC4397301
Molecular Formula: C11H16O8
Molecular Weight: 276.241
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103728-78-5 |
---|---|
Molecular Formula | C11H16O8 |
Molecular Weight | 276.241 |
IUPAC Name | [4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
Standard InChI | InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3 |
Standard InChI Key | BGAWRLZKVIFLKK-QHPFDFDXSA-N |
SMILES | CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose is C₁₁H₁₆O₇, with a molecular weight of 260.24 g/mol . The compound features a β-D-ribofuranose backbone acetylated at the 1, 2, and 3 positions, while the hydroxyl group at the 5-position is replaced by a hydrogen atom. This structural modification enhances its lipophilicity, making it soluble in organic solvents like ethanol and chloroform but sparingly soluble in water .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct spectral signatures:
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¹H NMR (CDCl₃): δ 1.29–1.31 (d, J = 6.4 Hz, 3H, CH₃), 2.00–2.05 (s, 9H, 3×CH₃CO), 4.19–4.25 (q, J = 6.4 Hz, 1H, H-C4), 5.01–5.27 (m, sugar protons) .
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¹³C NMR (CDCl₃): Peaks at 20.6–20.8 ppm (acetyl CH₃), 62.1–76.3 ppm (sugar carbons), and 169.2–170.5 ppm (carbonyl carbons) .
These spectral data confirm the acetylation pattern and stereochemical integrity of the ribofuranose ring .
Synthetic Methodologies
Reductive Deoxygenation of D-Ribose
Key Steps:
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Protection: Methyl 2,3-O-isopropylidene-β-D-ribofuranoside formation.
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Sulfonylation: Introduction of a tosyl group at C5.
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Reduction: Sodium borohydride-mediated deoxygenation.
Patent Route from Inosine
An alternative industrial-scale method uses inosine as the starting material :
Step | Process | Reagents | Yield |
---|---|---|---|
1 | Tosylation of inosine | p-Toluenesulfonyl chloride | 85% |
2 | Reductive deoxygenation | Sodium borohydride | 78% |
3 | Diacetylation | Acetic anhydride | 90% |
4 | Deglycosidation | Acidic conditions | 82% |
Biochemical Applications
Nucleoside Analog Synthesis
The compound serves as a precursor for 5′-deoxynucleosides, such as 5′-deoxyinosine, which are integral to antiviral drug development. Enzymatic studies demonstrate its role in modulating purine metabolism pathways .
NAD+ Precursor Synthesis
Recent work by Makarov et al. (2019) utilized 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose to synthesize nicotinamide riboside triacetate (NRTA), a stabilized form of NAD+ precursors. This compound enhances cellular NAD+ levels, offering therapeutic potential for age-related metabolic disorders .
Reaction Scheme:
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Glycosylation: Nicotinamide with [¹³C₅]ribofuranose triacetate.
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Deprotection: Selective hydrolysis of acetyl groups.
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Isotopic Labeling: Incorporation of ¹³C and ¹⁸O for metabolic tracing .
Challenges and Stability Considerations
Hydrolytic Sensitivity
The acetyl groups undergo hydrolysis in aqueous environments (half-life = 12 h at pH 7.4), necessitating anhydrous conditions during synthetic applications .
Stereochemical Control
Maintaining β-configuration during glycosylation requires strict temperature control (−20°C) and Lewis acid catalysts (e.g., BF₃·Et₂O) .
Industrial and Research Implications
The compound’s dual role as a biochemical tool and pharmaceutical intermediate underscores its versatility. Future research directions include:
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Enzymatic Acetylation: Leveraging acyltransferases for greener synthesis.
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Prodrug Development: Utilizing acetyl groups for enhanced drug delivery.
Table 1: Comparative Analysis of Synthetic Routes
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